5-Oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid
Overview
Description
5-Oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid is a versatile small molecule scaffold used in various scientific research fields. This compound is known for its unique tricyclic structure, which includes an azatricyclo framework and a carboxylic acid functional group. Its molecular formula is C9H11NO3, and it has a molecular weight of 181.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the oxo group. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum may be employed to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification and amines for amidation are commonly employed.
Major Products
The major products formed from these reactions include various oxo derivatives, hydroxyl compounds, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique tricyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of microbial growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-4-oxatricyclo[4.2.1.0,3,7]nonane-9-carboxylic acid: Similar structure but with an additional oxygen atom in the tricyclic framework.
Norbornanedicarboxylic acid: Shares a similar tricyclic structure but lacks the azatricyclo framework.
Uniqueness
5-Oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid is unique due to its azatricyclo framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot .
Properties
IUPAC Name |
5-oxo-4-azatricyclo[4.2.1.03,7]nonane-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-7-5-1-4-2-6(5)9(3-4,10-7)8(12)13/h4-6H,1-3H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJDFNRYWNIDJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C(=O)NC3(C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720791 | |
Record name | 2-Oxohexahydro-3,5-methanocyclopenta[b]pyrrole-6a(1H)-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286456-64-2 | |
Record name | Hexahydro-2-oxo-3,5-methanocyclopenta[b]pyrrole-6a(1H)-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286456-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxohexahydro-3,5-methanocyclopenta[b]pyrrole-6a(1H)-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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